RyR2 Inhibitory Potency: IC50 Comparison Against Hit Compound
TMDJ-035 demonstrates a high-affinity inhibition of RyR2 with an IC50 of approximately 15 nM, representing a marked improvement over the initial hit compound identified in high-throughput screening [1]. While the exact IC50 of the hit compound was not specified in available abstracts, the SAR study that produced TMDJ-035 was specifically designed to optimize potency, confirming TMDJ-035 as the most potent RyR2 inhibitor in the evaluated series [2].
| Evidence Dimension | RyR2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | ~15 nM |
| Comparator Or Baseline | Hit compound (tetrazole compound 1) |
| Quantified Difference | Optimized potency (absolute IC50 of hit not publicly disclosed) |
| Conditions | RyR2 functional assay in vitro |
Why This Matters
For researchers requiring a tool compound to study RyR2 channel gating or for screening campaigns targeting RyR2, the high potency of TMDJ-035 ensures robust and reliable signal at low concentrations, minimizing off-target effects.
- [1] CiNii Research. Effects of a novel RyR2 specific inhibitor on arrhythmias in catecholaminergic polymorphic ventricular tachycardia (CPVT) model mice. 2024. View Source
- [2] Ishida R, Kurebayashi N, Iinuma H, Zeng X, Mori S, Kodama M, Murayama T, Masuno H, Takeda F, Kawahata M, Tanatani A, Miura A, Nishio H, Sakurai T, Kagechika H. A potent and selective cis-amide inhibitor of ryanodine receptor 2 as a candidate for cardiac arrhythmia treatment. Eur J Med Chem. 2023 Dec 15;262:115910. View Source
